molecular formula C22H26O4 B11713984 4-Acetylphenyl 4-(heptyloxy)benzoate CAS No. 55097-85-3

4-Acetylphenyl 4-(heptyloxy)benzoate

Cat. No.: B11713984
CAS No.: 55097-85-3
M. Wt: 354.4 g/mol
InChI Key: RQXCDZBYCAVLFK-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-(heptyloxy)benzoate is an ester derivative featuring a benzoate core substituted with a heptyloxy chain and an acetylphenyl group. These derivatives are often explored for applications in liquid crystal displays (LCDs) and polymer networks due to their tunable phase transitions and optical properties .

Properties

CAS No.

55097-85-3

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-acetylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-10-19(11-13-20)22(24)26-21-14-8-18(9-15-21)17(2)23/h8-15H,3-7,16H2,1-2H3

InChI Key

RQXCDZBYCAVLFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-acetylphenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 4-Acetylphenyl 4-(heptyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The acetyl group can participate in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Structural Variations and Alkoxy Chain Length Effects

Compounds with varying alkoxy chain lengths (e.g., hexyloxy, heptyloxy, butoxy) demonstrate distinct physicochemical behaviors:

  • 4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS 50802-52-3): A shorter pentyl chain reduces molecular weight (MW: 340.45 g/mol) compared to heptyloxy derivatives, likely lowering melting points and enhancing flexibility .
  • 4-[4′-(1-Methyl heptyloxy)] biphenyl 4-(10-undecenyloxy) benzoate (11EB1M7) : Longer alkyl chains (e.g., undecenyloxy) increase smectic phase stability, as observed in NMR studies of chiral liquid crystals .
  • 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate : The presence of a hydroxyhexyloxy group introduces hydrogen bonding, affecting supramolecular arrangement and thermal stability .

Table 1: Alkoxy Chain Length Impact on Properties

Compound Alkoxy Chain Key Property Changes Reference
LSH-6 Hexyloxy Higher C=C IR vibration frequency (1631 cm⁻¹)
LSH-7 Heptyloxy Lower C=C IR vibration frequency (1625 cm⁻¹)
LCE-1 Hexyloxy Forms nematic phases in siloxane copolymers
LCE-2 Butoxy Reduced phase transition temperatures compared to hexyloxy

Substituent Effects: Acetyl vs. Methoxy/Hydroxyl

The acetyl group in 4-acetylphenyl derivatives introduces electron-withdrawing effects, contrasting with electron-donating groups like methoxy or hydroxyl:

  • 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate : Methoxy groups enhance solubility in polar solvents, while hydroxyhexyloxy enables crosslinking in polymers .
  • Ethyl 4-(dimethylamino)benzoate: Electron-donating dimethylamino groups improve reactivity in resin cements, achieving higher conversion degrees than methacrylate analogs .
  • 4-Acetylphenyl derivatives : Expected to exhibit reduced basicity and altered UV absorption due to the acetyl group’s electron-withdrawing nature, similar to ethyl 4-(1H-tetrazol-1-yl)benzoate (sensitive to irritation and storage at 2–8°C) .

Table 2: Substituent Influence on Reactivity and Stability

Compound Substituent Key Characteristics Reference
4-Hydroxyphenyl benzoate Hydroxyl Prone to esterification reactions
4-Methoxyphenyl benzoate Methoxy Enhanced thermal stability in LCEs
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole High reactivity, irritant handling

Liquid Crystalline and Spectroscopic Behavior

Liquid crystalline properties are highly dependent on molecular symmetry and substituent positioning:

  • LSH-6 and LSH-7 : Both exhibit white crystalline morphology with 67.2% yield, but LSH-7 (heptyloxy) shows a 6 cm⁻¹ red shift in C=C IR vibrations compared to LSH-6 (hexyloxy), indicating increased chain flexibility .
  • 4,4′-Diheptyloxybenzoate (CAS 1819-00-7): Symmetric heptyloxy chains (MW: 546.71 g/mol) promote smectic layering, as seen in dual-substituted analogs .

Table 3: Spectral and Phase Behavior Comparisons

Compound IR C=C (cm⁻¹) Phase Behavior Reference
LSH-6 1631 Nematic-to-isotropic transition
LSH-7 1625 Broader smectic range
11EB1M7 (deuterated) N/A Chiral smectic phases observed

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